molecular formula C17H16ClN5O2S B2695154 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 840510-70-5

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2695154
CAS RN: 840510-70-5
M. Wt: 389.86
InChI Key: CDVOHCABZTWAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound has been utilized as a key intermediate in the synthesis of novel heterocyclic compounds, which are explored for their biological activities. For instance, Bekircan, Ülker, and Menteşe (2015) reported the use of a similar triazole derivative for the synthesis of compounds with significant lipase and α-glucosidase inhibition activities, indicative of potential therapeutic applications in treating diseases like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Agents

Sah, Bidawat, Seth, and Gharu (2014) demonstrated the synthesis of formazans from Mannich bases derived from a structurally similar compound, showcasing antimicrobial properties against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This suggests its potential application in developing new antimicrobial agents.

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including a compound similar in structure, and evaluated their antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines, highlighting the compound's role in the synthesis of potential anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Therapeutic Purposes

Riaz et al. (2020) synthesized N-aryl derivatives of a similar triazole compound and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. The compounds showed moderate to good activities, indicating potential applications in the treatment of conditions like Alzheimer's disease (Riaz et al., 2020).

Exploration of Chemical Properties and Reactions

The chemical structure and reactivity of similar compounds have been explored to understand their potential applications in various synthetic pathways and the development of new chemical entities with desirable properties. For example, the study by Hirota et al. (1978) on the reactions of benzyl ketones with formamide or acetamide provides insight into the synthesis of polycyclic N-hetero compounds, showcasing the versatility of such compounds in organic synthesis (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-4-2-3-13(9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVOHCABZTWAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.